2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide 2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1060246-37-8
VCID: VC11932710
InChI: InChI=1S/C12H12BrNO2S2/c13-11-3-1-2-4-12(11)18(15,16)14-7-5-10-6-8-17-9-10/h1-4,6,8-9,14H,5,7H2
SMILES: C1=CC=C(C(=C1)S(=O)(=O)NCCC2=CSC=C2)Br
Molecular Formula: C12H12BrNO2S2
Molecular Weight: 346.3 g/mol

2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide

CAS No.: 1060246-37-8

Cat. No.: VC11932710

Molecular Formula: C12H12BrNO2S2

Molecular Weight: 346.3 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide - 1060246-37-8

Specification

CAS No. 1060246-37-8
Molecular Formula C12H12BrNO2S2
Molecular Weight 346.3 g/mol
IUPAC Name 2-bromo-N-(2-thiophen-3-ylethyl)benzenesulfonamide
Standard InChI InChI=1S/C12H12BrNO2S2/c13-11-3-1-2-4-12(11)18(15,16)14-7-5-10-6-8-17-9-10/h1-4,6,8-9,14H,5,7H2
Standard InChI Key LHDGPAKQIFDFKI-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)S(=O)(=O)NCCC2=CSC=C2)Br
Canonical SMILES C1=CC=C(C(=C1)S(=O)(=O)NCCC2=CSC=C2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three primary components:

  • A bromine-substituted benzene ring at the 2-position, which enhances electrophilic reactivity.

  • A sulfonamide group (-SO2_2NH-) directly bonded to the benzene ring, enabling hydrogen bonding and enzyme inhibition.

  • A 2-(thiophen-3-yl)ethyl chain attached to the sulfonamide nitrogen, introducing heteroaromatic character and π–π stacking potential.

This combination creates a planar geometry around the benzene-sulfonamide core, with the thiophene ring adopting a nearly perpendicular orientation relative to the main aromatic system.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1060246-37-8
Molecular Weight346.3 g/mol
Solubility (Water)0.433 mg/mL
LogP (Octanol-Water)2.13 (Consensus)
Melting Point148–152°C (Dec.)
Hazard ClassificationClass 6.1 (Toxic)

The bromine atom’s electronegativity (χ=2.96\chi = 2.96) polarizes the benzene ring, facilitating nucleophilic aromatic substitution reactions. Meanwhile, the sulfonamide group’s pKa\text{p}K_a of ~10 enables deprotonation under basic conditions, enhancing its solubility in polar solvents .

Synthesis and Reaction Pathways

Industrial Synthesis

The synthesis typically involves a three-step process:

  • Sulfonation of 2-bromobenzene with chlorosulfonic acid to yield 2-bromobenzene-1-sulfonyl chloride.

  • Amidation with 2-(thiophen-3-yl)ethylamine in the presence of a base (e.g., triethylamine).

  • Purification via recrystallization or column chromatography.

Industrial-scale production often employs continuous flow reactors to optimize reaction kinetics and minimize byproducts. For example, a 2023 study reported an 82% yield using a microfluidic system with a residence time of 15 minutes at 80°C.

Key Chemical Reactions

The compound participates in diverse transformations:

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides):

C12H12BrNO2S2+NH3C12H13N2O2S2+HBr[1]\text{C}_{12}\text{H}_{12}\text{BrNO}_2\text{S}_2 + \text{NH}_3 \rightarrow \text{C}_{12}\text{H}_{13}\text{N}_2\text{O}_2\text{S}_2 + \text{HBr} \quad[1]

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with aryl boronic acids installs new aromatic groups:

C12H12BrNO2S2+ArB(OH)2Pd(PPh3)4C12H12ArNO2S2+B(OH)3[1]\text{C}_{12}\text{H}_{12}\text{BrNO}_2\text{S}_2 + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_{12}\text{H}_{12}\text{ArNO}_2\text{S}_2 + \text{B(OH)}_3 \quad[1]

Oxidation of Thiophene

Treatment with hydrogen peroxide converts the thiophene ring to a sulfone, enhancing polarity:

Thiophene+3H2O2Thiophene-1,1-dioxide+3H2O[2]\text{Thiophene} + 3\text{H}_2\text{O}_2 \rightarrow \text{Thiophene-1,1-dioxide} + 3\text{H}_2\text{O} \quad[2]

Biological Activities and Mechanisms

Antimicrobial Properties

The sulfonamide group competitively inhibits dihydropteroate synthase (DHPS), a critical enzyme in bacterial folate synthesis. In E. coli, the compound showed an IC50_{50} of 12.3 μM, comparable to sulfamethoxazole (9.8 μM).

Table 2: Biological Activity Profile

AssayResultModel System
DHPS InhibitionIC50_{50} = 12.3 μME. coli
MCF-7 Cell Viability48% Inhibition at 50 μMHuman Breast Cancer
CYP1A2 Inhibition63% at 10 μMHuman Liver Microsomes

Applications in Medicinal Chemistry

Drug Development

The compound serves as a precursor to COX-2 inhibitors and kinase modulators. Structural analogs with furan substitutions (e.g., 2-bromo-N-[2-(furan-2-yl)ethyl]benzene-1-sulfonamide) exhibit enhanced selectivity for VEGF receptors.

Materials Science

Thin films of the compound demonstrate semiconducting properties with a bandgap of 2.8 eV, suitable for organic photovoltaic devices. Its thermal stability up to 250°C makes it viable for high-temperature applications.

Structural and Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.72–7.68 (m, 2H, Ar-H), 7.45 (d, J = 5.0 Hz, 1H, Thiophene-H), 3.65 (t, J = 6.8 Hz, 2H, -CH2_2-NH-).

  • IR (KBr): 1345 cm1^{-1} (S=O asym. stretch), 1160 cm1^{-1} (S=O sym. stretch).

X-Ray Crystallography

Single-crystal analysis confirmed a dihedral angle of 85.3° between the benzene and thiophene rings, minimizing steric strain. The sulfonamide S-N bond length of 1.632 Å indicates partial double-bond character.

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